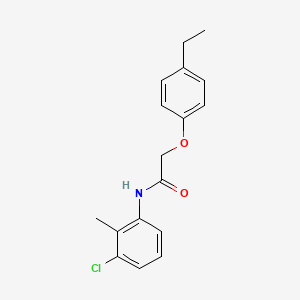

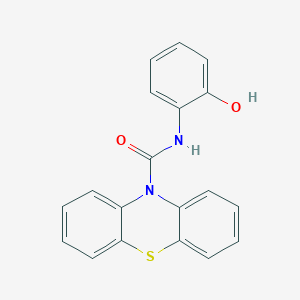

![molecular formula C17H21N7 B5538905 3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to the specified chemical involves diverse approaches. One method is the Sc(OTf)3-catalyzed tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction, which produces a variety of fused heterocycles (Hussain et al., 2014). Another method involves the reaction of 5-amino-pyrazole-4-carbonitrile derivatives with different organic reagents under varying conditions to synthesize new derivatives (Harb et al., 2005).

Molecular Structure Analysis The molecular structure of related compounds has been elucidated through various spectroscopic methods. For example, electron impact and positive and negative chemical ionization mass spectrometry have been used to determine the fragmentation patterns of similar diazepine derivatives (Celma, 1994).

Chemical Reactions and Properties These compounds undergo various chemical reactions, leading to the synthesis of diverse derivatives. For instance, base-catalyzed ring expansion reactions have been used to obtain triazolo and tetrazolo derivatives of diazepines (Shishoo et al., 1988).

Physical Properties Analysis The physical properties of such compounds, including their spectral characteristics, have been studied. For instance, the IR, 1H NMR, and mass spectra have been used to characterize new compounds, providing insights into their physical properties (Harb et al., 2005).

Chemical Properties Analysis The chemical properties, including reactivity and stability, of these compounds are influenced by their structural features. The formation of stable complexes with biological receptors, as evidenced in related compounds, highlights the significant chemical properties of these diazepines (Silva et al., 1996).

Scientific Research Applications

Synthesis of Heterocyclic Systems The synthesis of zwitterionic pyrimidinylium and 1,3-diazepinylium derivatives has led to the formation of uniquely substituted [1,3]oxazolo[3,4-α]pyrimidines and novel heterocyclic systems such as [1,3]oxazolo[3,4-a][1,3]diazepine (Zaleska & Karelus, 2002).

Development of Medicinal Scaffolds A series of compounds including substituted 8-fluro-4H-pyrimido[2,1-b][1,3]benzothiazole-4-ones and 2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyridopyrimidin-9-ones have been synthesized for potential use in medicinal chemistry (Hilal et al., 2006).

Enaminones as Building Blocks N-arylpyrazole-containing enaminones have been used to create substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolo[4,3-a]pyrimidines. These compounds exhibit cytotoxic effects against certain human cell lines and antimicrobial activity (Riyadh, 2011).

Heterocyclic Groups in Benzodiazepine System Incorporation of pyrazoles, isoxazoles, pyrimidinones, thiazines, and other heterocyclic groups into the diazepam structure has been explored to create novel compounds (Berghot, 1992).

Synthesis of Bioactive Derivatives Triazolo[4,3-a]tetrahydrobenzo(b)thieno[3,2-e]pyrimidine-5(4H)-ones have been synthesized and evaluated for CNS depressant, skeletal muscle relaxant, and anticonvulsant activities (Gupta et al., 2009).

properties

IUPAC Name |

7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-3-propan-2-yl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c1-11(2)16-22-21-14-6-8-23(9-10-24(14)16)17-13-5-4-7-18-15(13)19-12(3)20-17/h4-5,7,11H,6,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDNUTLPUXOXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=N1)N3CCC4=NN=C(N4CC3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)